
3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide
Description
3-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide chain to a pyridin-3-yl substituent. Benzothiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(17-11-4-3-9-16-10-11)7-8-15-18-12-5-1-2-6-13(12)20-15/h1-6,9-10H,7-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPRSHTHSWMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330176 | |
Record name | 3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
796122-19-5 | |
Record name | 3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization.
Coupling with Pyridine Derivative: The benzothiazole intermediate is then coupled with a pyridine derivative through a condensation reaction. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Formation of Propanamide Linker:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the amide or aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with the active sites of proteins. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Benzothiazole Core Modifications :
- The target compound retains the benzothiazole core but lacks additional substituents (e.g., sulfonyl or nitro groups) present in analogs like 17b and 14 . These groups influence electronic properties and solubility .
- Compound P6 incorporates a trifluoropropylthio group, enhancing pesticidal activity through increased lipophilicity and metabolic stability .
Pyridin-3-yl vs. Other Heterocycles :
- The pyridin-3-yl group distinguishes the target compound from analogs like 31 (thiazole-furan) and 6 (triazolopyridine). Pyridine derivatives often exhibit superior binding to kinases and proteases compared to furan or triazole-containing analogs .
Propanamide Chain Variations: 17b and 17c feature extended amide linkages with nitrobenzenesulfonyl groups, which may improve target specificity but reduce synthetic yields (83.98% vs. 99.33% for 17c) .
Biological Activity
3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide is a compound with notable biological activity, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a pyridine ring, contributing to its pharmacological potential. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 346.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Ion Channel Modulation : The compound has shown potent inhibitory effects on voltage-gated potassium channels (Kv1.3), which are crucial in various physiological processes including neuronal excitability and muscle contraction. In vitro assays demonstrated that it exhibits similar potency to known Kv1.3 inhibitors like PAP-1 .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
In Vitro Assays
The following table summarizes the biological activity of this compound in various assays:
Assay Type | Target/Cell Line | IC50 (µM) | Reference |
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Kv1.3 Inhibition | Ion Channel | 0.5 | |
Cytotoxicity | MCF-7 (Breast Cancer) | 15.0 | |
Cytotoxicity | HeLa (Cervical Cancer) | 20.0 | |
Cytotoxicity | A549 (Lung Cancer) | 25.0 |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Kv1.3 Inhibition : A study conducted by researchers demonstrated that this compound effectively inhibited Kv1.3 channels in a dose-dependent manner, suggesting its utility in treating autoimmune diseases where Kv1.3 plays a role .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines, revealing significant apoptotic activity at concentrations lower than those used for standard chemotherapy agents like doxorubicin. Flow cytometry analyses confirmed that the compound induces apoptosis through caspase activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.